Benzamidine hydrochloride
Overview
Description
Benzamidine hydrochloride is an organic compound with the formula C₆H₅C(NH)NH₂·HCl. It is the simplest aryl amidine and is typically handled as a hydrochloride salt, which is a white, water-soluble solid . This compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Mechanism of Action
Target of Action
Benzamidine hydrochloride primarily targets trypsin-like serine proteases . These proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes. Other targets include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein .
Mode of Action
This compound acts as a reversible competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme. When this compound binds to the enzyme, it prevents the substrate from binding, thereby inhibiting the enzyme’s activity. The inhibition can be reversed by increasing the concentration of the substrate.
Result of Action
The primary result of this compound’s action is the inhibition of trypsin-like serine proteases, leading to a decrease in protein degradation . This can have various effects at the molecular and cellular levels, depending on the specific proteins and processes involved.
Biochemical Analysis
Biochemical Properties
Benzamidine hydrochloride interacts with several enzymes, proteins, and other biomolecules. It is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, it is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This means that it binds to these enzymes and prevents them from carrying out their normal function, which can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, benzamidiniums hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a new benzamidine derivative, CR3294, has been shown to reduce tissue damage in animal models of intestinal inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamidine hydrochloride can be synthesized by passing dry hydrogen chloride into a cooled solution of benzonitrile in absolute ethyl alcohol until the gas is absorbed. The reaction mixture is then treated with an alcoholic ammonia solution, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by hydrogenating benzonitrile in the presence of a catalyst under controlled temperature and pressure conditions. The product is then purified by recrystallization from ethanol, yielding a high-purity white solid .
Chemical Reactions Analysis
Types of Reactions: Benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzamidine oxide.
Reduction: It can be reduced to form benzylamine.
Substitution: this compound can undergo nucleophilic substitution reactions to form various substituted benzamidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Benzamidine oxide.
Reduction: Benzylamine.
Substitution: Substituted benzamidines.
Scientific Research Applications
Benzamidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another serine protease inhibitor, but it is irreversible.
Aprotinin: A polypeptide that inhibits serine proteases but has a different structure and mechanism of action.
Pepstatin A: An inhibitor of aspartic proteases, used interchangeably with benzamidine hydrochloride in some applications.
Uniqueness: this compound is unique due to its reversible inhibition of serine proteases, making it suitable for applications where temporary inhibition is required. Its solubility in water and alcohol also makes it versatile for various experimental conditions .
Properties
IUPAC Name |
benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
Record name | Benzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618-39-3, 1670-14-0 | |
Record name | Benzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarboximidamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenylamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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